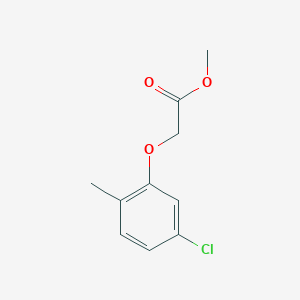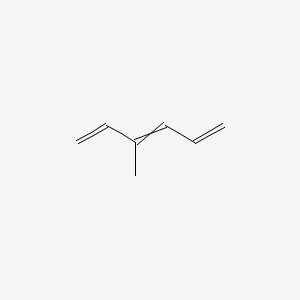
3-Methylhexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhexa-1,3,5-triene is an organic compound characterized by a conjugated system of double bonds. This compound is a derivative of hexa-1,3,5-triene, where a methyl group is attached to the third carbon atom. The presence of conjugated double bonds imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylhexa-1,3,5-triene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the desired diene.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Chlorine gas in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-methylhexa-1,3,5-triene involves its conjugated double bonds, which allow for electron delocalization. This delocalization stabilizes the molecule and enables it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Hexa-1,3,5-triene: The parent compound without the methyl group.
Buta-1,3-diene: A simpler conjugated diene with two double bonds.
Hexa-1,3,5-triyne: A compound with triple bonds instead of double bonds
Uniqueness
3-Methylhexa-1,3,5-triene is unique due to the presence of the methyl group, which influences its reactivity and stability. The methyl group can affect the electron distribution and steric hindrance, making this compound distinct from its analogs .
Propiedades
Número CAS |
24587-27-7 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
3-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3 |
Clave InChI |
NEVFABBVOIJXHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
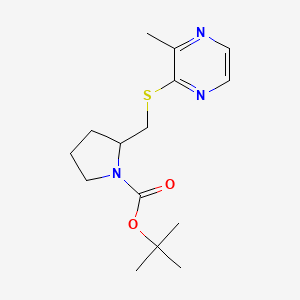

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
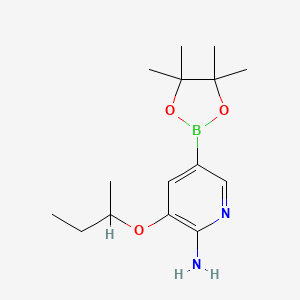

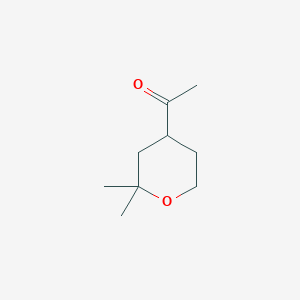
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
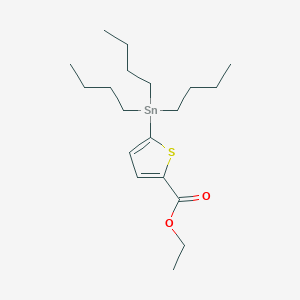
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
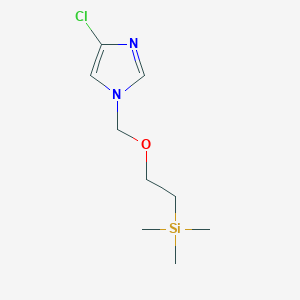
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
